![molecular formula C15H14N2O B13662110 5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and provides high yields .
Chemical Reactions Analysis
5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used in the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: Another anxiolytic drug.
Olprinone: A drug used in the treatment of heart failure. These compounds share a similar imidazo[1,2-a]pyridine core structure but differ in their substituents, which confer unique biological activities and applications
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-6-3-4-7-12(11)13-10-17-14(16-13)8-5-9-15(17)18-2/h3-10H,1-2H3 |
InChI Key |
ZLDUCLQESJFOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C(=N2)C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
![Methyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13662038.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13662040.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)

![6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B13662055.png)
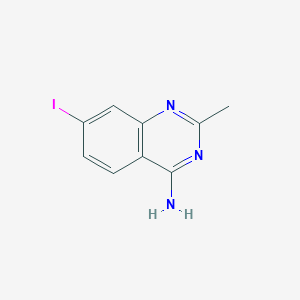
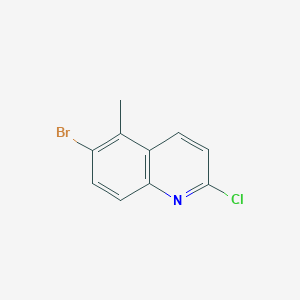
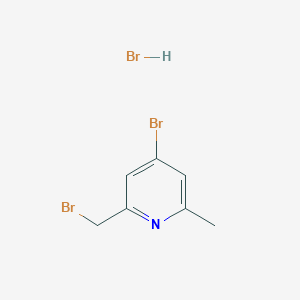
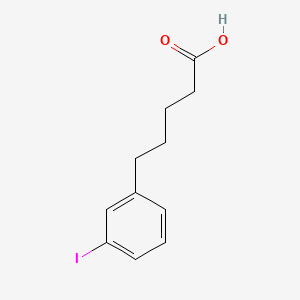
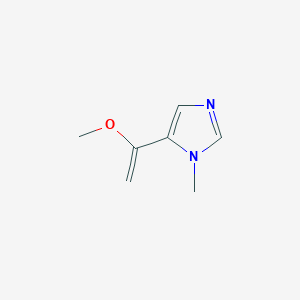


![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
